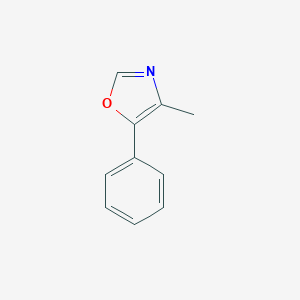

4-Methyl-5-phenyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-phenyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of phenyloxazole, including 4-methyl-5-phenyloxazole, exhibit significant antimicrobial properties. For instance, a study focused on the synthesis and evaluation of phenyloxadiazole derivatives demonstrated their effectiveness as anti-biofilm agents against Pseudomonas aeruginosa. Compound 5b from this series showed an inhibition rate of 46.85% against biofilm formation, suggesting that similar derivatives, including this compound, could be explored for their antimicrobial potential .

Antioxidant Properties

The antioxidant activity of oxazole derivatives has been extensively studied. A specific investigation into 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives revealed that these compounds could inhibit lipid peroxidation and affect cytochrome P450 activity in vitro. The study found that one of the analogues displayed an inhibition rate of 89% on microsomal EROD activity, indicating the potential for this compound to serve as a lead compound for developing antioxidants .

Synthesis Techniques

The synthesis of oxazole derivatives has been facilitated by various methods, including the reaction of ketones with nitriles using iodine(III) as a catalyst. This approach allows for the efficient production of highly substituted oxazoles, which can include compounds like this compound as intermediates or final products . The ability to modify substituents on the oxazole ring enhances the versatility and application scope of these compounds in medicinal chemistry.

Photo-Oxidation Processes

The kinetics of photo-oxidation involving oxazoles have implications for their use in synthesizing biologically active compounds such as antimycin A3, which is known for its antitumor properties. The introduction of substituents like methyl and phenyl groups in this compound affects its reactivity and interaction with singlet oxygen, making it a candidate for further exploration in photochemical applications .

Case Studies and Research Findings

Eigenschaften

CAS-Nummer |

1008-29-3 |

|---|---|

Molekularformel |

C10H9NO |

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

4-methyl-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI-Schlüssel |

AZNMFVGFAFVVDA-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=N1)C2=CC=CC=C2 |

Kanonische SMILES |

CC1=C(OC=N1)C2=CC=CC=C2 |

Synonyme |

4-Methyl-5-phenyloxazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.